molecular formula C10H15NO B1290716 3-Amino-1-(4-methylphenyl)propan-1-ol

3-Amino-1-(4-methylphenyl)propan-1-ol

Cat. No.: B1290716
M. Wt: 165.23 g/mol
InChI Key: WXBNEQSXRBPHQO-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methylphenyl)propan-1-ol (CAS 693261-93-7) is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is a propanolamine derivative featuring both an amino and a hydroxyl functional group on a propane chain linked to a 4-methylphenyl ring, making it a valuable chiral building block and intermediate in organic synthesis . Researchers utilize this and closely related amino-propanol structures as key precursors in the synthesis of active pharmaceutical ingredients (APIs) . Patent literature indicates that similar 3-amino-1-phenylpropanol derivatives are critical intermediates in asymmetric synthesis routes for producing optically active pharmaceutical products . As a research chemical, it serves as a versatile scaffold for the development of new therapeutic compounds. This product is intended for research and development applications in a laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, referring to the relevant safety data sheet for detailed hazard and handling information.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-amino-1-(4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5,10,12H,6-7,11H2,1H3

InChI Key

WXBNEQSXRBPHQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCN)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The para-methylphenyl group in 3-Amino-1-(4-methylphenyl)propan-1-ol distinguishes it from analogs with electron-withdrawing or bulky substituents. Key comparisons include:

Compound Name Substituent on Phenyl Ring Molecular Formula Key Properties/Applications
This compound 4-Methyl C₁₀H₁₅NO Potential chiral intermediate; amino group enhances nucleophilicity
3-Amino-3-(4-chlorophenyl)propan-1-ol 4-Chloro C₉H₁₁ClNO Increased polarity due to Cl; possible antimicrobial activity
3-Amino-3-(4-fluorophenyl)propan-1-ol 4-Fluoro C₉H₁₁FNO Enhanced metabolic stability (common in pharmaceuticals)
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol 4-CF₃ C₁₀H₁₁F₃NO High electronegativity; used in fluorinated drug candidates

The methyl group in the target compound offers a balance of lipophilicity and moderate electron-donating effects .

Functional Group Modifications

Comparisons with non-amino alcohols and ketones reveal the impact of the amino group:

  • 1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3): Lacks the C3 amino group. Used as a solvent or intermediate in esterifications. Lower boiling point and reduced water solubility compared to the amino analog due to the absence of hydrogen-bonding capability .
  • 3-(4-Hydroxyphenyl)-1-(4-methylphenyl)propan-1-ol (Compound 6 in ): Contains a hydroxyl group instead of an amino group at C3. Synthesized via microbial reduction of 4-hydroxy-4′-methylchalcone. Demonstrates reduced basicity but increased hydrogen-bonding capacity compared to the amino derivative .

Physicochemical Properties

While explicit data for the target compound are sparse, trends in related compounds suggest:

  • Boiling Point: Higher than non-amino alcohols (e.g., 1-(4-methylphenyl)-1-propanol) due to intermolecular hydrogen bonding .
  • Solubility : Moderate water solubility compared to fluorinated or chlorinated derivatives, which exhibit greater polarity .

Preparation Methods

Reductive Amination

Reductive amination is a widely used method for synthesizing amino alcohols. The process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

General Procedure:

  • Reagents: 4-Methylbenzaldehyde, ammonia or an amine source, and a reducing agent (e.g., sodium borohydride or lithium aluminum hydride).
  • Solvent: Ethanol or tetrahydrofuran.
  • Conditions: The reaction mixture is often stirred at room temperature or slightly elevated temperatures (40–60°C) to facilitate the reaction.

Reaction Scheme:

  • The aldehyde reacts with ammonia to form an imine intermediate.
  • The imine is then reduced to the corresponding amino alcohol using the reducing agent.

Yield and Purity:
Yields can vary based on conditions but typically range from 70% to 90% with high purity achieved through recrystallization or chromatography.

Nucleophilic Substitution

This method involves the substitution of a halogen atom on a phenyl ring with an amino group.

General Procedure:

  • Reagents: Starting from 4-chloromethylphenylpropanol or similar halogenated precursors.
  • Conditions: The reaction is conducted under basic conditions (e.g., sodium hydroxide) to facilitate nucleophilic attack by the amine.

Yield and Purity:
This method can yield products with purities exceeding 95%, depending on the purification steps employed.

Catalytic Hydrogenation

Catalytic hydrogenation can be applied to reduce ketones or imines directly to amino alcohols.

General Procedure:

  • Reagents: Use of 3-(4-methylphenyl)-propanone as the starting material, along with hydrogen gas and a palladium or platinum catalyst.
  • Conditions: The reaction is performed under high pressure and temperature (typically around 50°C and 1 atm of hydrogen).

Yield and Purity:
This method often results in high yields (up to 90%) and purity levels above 98%, making it suitable for industrial applications.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Advantages Disadvantages
Reductive Amination 70–90 High Versatile; applicable to various substrates May require careful control of conditions
Nucleophilic Substitution >95 High High selectivity; simple procedure Limited to specific substrates
Catalytic Hydrogenation Up to 90 >98 Efficient for large-scale production Requires specialized equipment

Research Findings

Recent studies have demonstrated various optimization techniques that enhance the efficiency of these preparation methods:

  • Temperature Control: Maintaining optimal temperatures during reductive amination significantly improves yields.

  • Solvent Selection: The choice of solvent influences both reaction kinetics and product stability; polar aprotic solvents often yield better results.

  • Catalyst Optimization: In catalytic hydrogenation, using different metal catalysts can lead to variations in reaction rates and selectivity towards desired products.

Q & A

Q. What are the validated synthetic routes for 3-Amino-1-(4-methylphenyl)propan-1-ol, and how do reaction conditions influence yield?

A common method involves bromination of 4-methylpropiophenone followed by reduction. For example, bromine in dichloromethane reacts with 4-methylpropiophenone, and the intermediate is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C, H₂) . Yield optimization requires strict control of temperature (0–5°C during bromination) and solvent selection (ethanol for NaBH₄; THF for LiAlH₄). Industrial-scale synthesis may prioritize catalytic hydrogenation for cost efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the presence of the 4-methylphenyl group (δ ~7.2–7.4 ppm for aromatic protons) and hydroxyl/amine protons (δ ~1.5–3.5 ppm) .
  • Mass spectrometry (MS) : For molecular ion detection (m/z ~179.2 for [M+H]⁺) and fragmentation patterns .
  • HPLC with chiral columns : To resolve enantiomers, as stereochemistry impacts biological activity .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is hygroscopic due to its hydroxyl and amino groups. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Degradation products (e.g., carbonyl derivatives from oxidation) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can stereoselective synthesis of enantiomers be achieved, and what catalysts optimize enantiomeric excess (ee)?

Chiral resolution methods include:

  • Asymmetric catalysis : Use of chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reduction steps to achieve >90% ee .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) for enantiomer separation .
    Comparative data for enantiomer activity (e.g., in receptor binding assays) should be validated using circular dichroism (CD) spectroscopy .

Q. How to address contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Purity variations : Impurities >2% (e.g., nitro precursors) can skew bioassay results. Validate purity via LC-MS before testing .
  • Solvent effects : DMSO may stabilize certain conformers. Use consistent solvent systems (e.g., PBS for aqueous assays) .
  • Receptor polymorphism : Species-specific variations in target receptors (e.g., human vs. murine models) require cross-validation .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock/Vina) : To map hydrogen bonding between the amino group and residues (e.g., Asp113 in β-adrenergic receptors) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. fluoro groups) with activity using Hammett σ constants .

Methodological Comparison Tables

Q. Table 1. Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Purity (%)Reference ID
Bromination + NaBH₄Br₂, CH₂Cl₂; NaBH₄, EtOH65–7098
Catalytic HydrogenationPd/C, H₂, EtOAc85–9099

Q. Table 2. Analytical Parameters for Chiral Separation

Column TypeMobile PhaseRetention Time (min)Resolution (Rs)Reference ID
Chiralpak AD-HHexane:IPA (90:10)12.3 (R), 14.1 (S)1.8
Lux Amylose-2MeOH:ACN (70:30)9.7 (R), 11.2 (S)2.1

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